![molecular formula C13H19FO2Si B13462442 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorobenzaldehyde core. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 5-fluorobenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzoic acid.
Reduction: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions during subsequent synthetic steps . The compound can also act as an intermediate in various chemical transformations, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- Pentanoic acid, 2-[(Tert-butyldimethylsilyl)oxy]-, tert-butyldimethylsilyl ester
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom can participate in various substitution reactions, adding to the compound’s versatility .
Propriétés
Formule moléculaire |
C13H19FO2Si |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |
Clé InChI |
MWHCDSBNBWWDRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
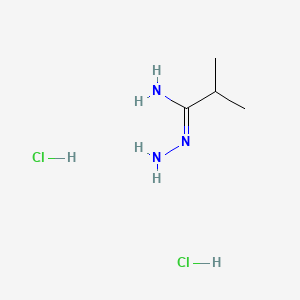
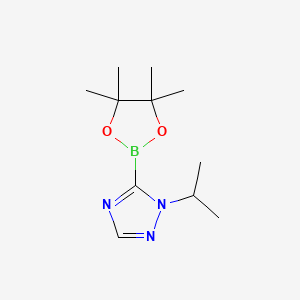
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

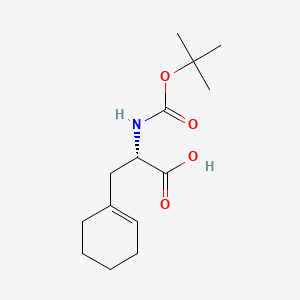
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)

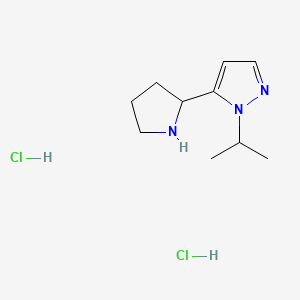
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
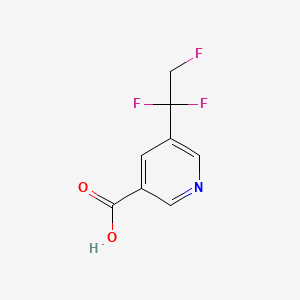
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)

![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
